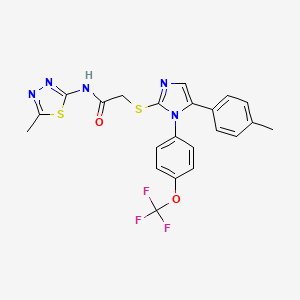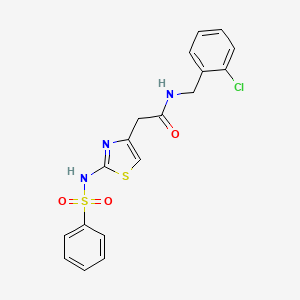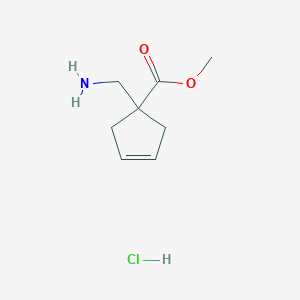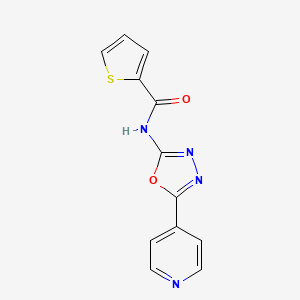
2-((6-(Tert-butyl)pyridazin-3-yl)(methyl)amino)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(Tert-butyl)pyridazin-3-yl)(methyl)amino)cyclopentan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-((6-(Tert-butyl)pyridazin-3-yl)(methyl)amino)cyclopentan-1-ol involves its interaction with various enzymes, receptors, and signaling pathways. It has been shown to inhibit acetylcholinesterase and butyrylcholinesterase by binding to their active sites and preventing the hydrolysis of acetylcholine and butyrylcholine, respectively. It has also been shown to modulate various receptors, including the muscarinic and nicotinic receptors, by binding to their allosteric sites and enhancing their activity. Additionally, it has been shown to modulate various signaling pathways by inhibiting or activating various enzymes and receptors involved in these pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-((6-(Tert-butyl)pyridazin-3-yl)(methyl)amino)cyclopentan-1-ol are diverse and depend on the specific target and mechanism of action. Inhibition of acetylcholinesterase and butyrylcholinesterase leads to an increase in the levels of acetylcholine and butyrylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. Modulation of receptors and signaling pathways leads to various downstream effects, including vasodilation, anti-inflammatory effects, and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-((6-(Tert-butyl)pyridazin-3-yl)(methyl)amino)cyclopentan-1-ol for lab experiments is its potent inhibitory activity against various enzymes and receptors, making it a valuable tool for studying the role of these targets in various physiological and pathological processes. Additionally, its diverse mechanisms of action and downstream effects make it a versatile compound for studying various signaling pathways and cellular processes.
One of the limitations of 2-((6-(Tert-butyl)pyridazin-3-yl)(methyl)amino)cyclopentan-1-ol for lab experiments is its potential toxicity and side effects, which may limit its use in certain experimental models or in vivo studies. Additionally, its complex synthesis method and high cost may limit its availability and accessibility for researchers.
Direcciones Futuras
There are numerous future directions for the study and development of 2-((6-(Tert-butyl)pyridazin-3-yl)(methyl)amino)cyclopentan-1-ol. One potential direction is the development of novel therapeutics targeting acetylcholinesterase, butyrylcholinesterase, and other enzymes involved in neurodegenerative disorders. Another potential direction is the development of novel cardiovascular drugs targeting the vasodilatory and antihypertensive effects of 2-((6-(Tert-butyl)pyridazin-3-yl)(methyl)amino)cyclopentan-1-ol.
Additionally, further studies are needed to elucidate the specific mechanisms of action and downstream effects of 2-((6-(Tert-butyl)pyridazin-3-yl)(methyl)amino)cyclopentan-1-ol on various targets and signaling pathways. This may involve the use of advanced techniques, such as molecular modeling, X-ray crystallography, and proteomics.
Conclusion
In conclusion, 2-((6-(Tert-butyl)pyridazin-3-yl)(methyl)amino)cyclopentan-1-ol is a promising compound with potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Its potent inhibitory activity against various enzymes and receptors, as well as its diverse mechanisms of action and downstream effects, make it a valuable tool for studying various physiological and pathological processes. Further studies are needed to fully elucidate its potential and limitations, as well as to develop novel therapeutics and drugs targeting its specific mechanisms of action.
Métodos De Síntesis
The synthesis method of 2-((6-(Tert-butyl)pyridazin-3-yl)(methyl)amino)cyclopentan-1-ol involves the reaction between 3-(tert-butyl)-6-iodopyridazine and cyclopentanone in the presence of sodium hydride and methylamine. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and reduction, to yield the desired product.
Aplicaciones Científicas De Investigación
2-((6-(Tert-butyl)pyridazin-3-yl)(methyl)amino)cyclopentan-1-ol has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, making 2-((6-(Tert-butyl)pyridazin-3-yl)(methyl)amino)cyclopentan-1-ol a promising candidate for the development of novel therapeutics.
In pharmacology, 2-((6-(Tert-butyl)pyridazin-3-yl)(methyl)amino)cyclopentan-1-ol has been shown to exhibit potent antihypertensive and vasodilatory effects, making it a potential candidate for the treatment of hypertension and other cardiovascular disorders. In biochemistry, it has been shown to modulate various signaling pathways, including the cAMP/PKA pathway, the MAPK/ERK pathway, and the PI3K/Akt pathway, making it a potential candidate for the development of novel drugs targeting these pathways.
Propiedades
IUPAC Name |
2-[(6-tert-butylpyridazin-3-yl)-methylamino]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-14(2,3)12-8-9-13(16-15-12)17(4)10-6-5-7-11(10)18/h8-11,18H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHWLUZMQDUWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N(C)C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2899607.png)
![Butyl[(trimethylfuran-3-yl)methyl]amine](/img/structure/B2899608.png)
![5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B2899610.png)
![2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide](/img/structure/B2899611.png)

![(NZ)-N-[2-(4-fluorophenyl)-6,7-dihydro-5H-1,3-benzothiazol-4-ylidene]hydroxylamine](/img/structure/B2899616.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2,5-dimethylthiophene-3-carboxylate](/img/structure/B2899618.png)
![6-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2899619.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide](/img/structure/B2899620.png)
![N-(2-methoxy-5-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-propylpentanamide](/img/structure/B2899623.png)
